1,4-Diamino-2,3-dihydroanthraquinone

Descripción

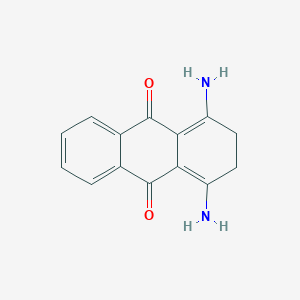

1,4-Diamino-2,3-dihydroanthraquinone (DDA, CAS 81-63-0) is an anthraquinone derivative with the molecular formula C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol . It is structurally characterized by two amino groups at positions 1 and 4 and two hydrogen atoms at positions 2 and 3 on the anthraquinone backbone, forming a partially hydrogenated structure. This compound is also known as Leuco-1,4-diaminoanthraquinone due to its reduced (leuco) form, which can oxidize to 1,4-diaminoanthraquinone (DAA) under aerobic conditions .

DDA is primarily utilized in textile dyeing, printing, and cosmetics due to its vibrant colorfastness and stability . It also serves as a key intermediate in pharmaceutical research, particularly in enzyme and receptor interaction studies . Additionally, it is a component of violet-colored smoke grenades in military applications, where its environmental and toxicological profiles have been scrutinized .

Propiedades

IUPAC Name |

1,4-diimino-2,3-dihydroanthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVDYITXJBCPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883261 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-63-0 | |

| Record name | C.I. Solvent Violet 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-dihydroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIAMINO-2,3-DIHYDROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46FO9XL97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

1,4-Diamino-2,3-dihydroanthraquinone (DDA) is a synthetic compound primarily known for its use in dye formulations, particularly in military smoke screens. Its biological activity has garnered attention due to its potential toxicity and mutagenicity. This article delves into the biological activity of DDA, focusing on its toxicological effects, mutagenicity studies, and relevant case studies.

DDA is an anthraquinone derivative that can be produced from 1,4-dihydroxyanthraquinone through a series of chemical reactions involving dehydrogenation processes. It has been utilized in various applications, including as a dye component in military smokes . The compound's structure contributes to its reactivity and interaction with biological systems.

Acute Toxicity Studies

Research indicates that DDA exhibits significant acute toxicity in animal models. In studies involving exposure to military smoke containing DDA, various species such as guinea pigs, rats, and monkeys were subjected to different concentrations of the compound. Key findings include:

- High Concentration Exposure : All animals exposed to high concentrations of DDA died during or shortly after exposure. Notably, histopathological analysis revealed severe pulmonary damage characterized by mucosal necrosis and edema .

- Medium Concentration Exposure : In this group, mortality was observed but at a lower rate. Surviving animals showed retarded growth rates; however, those exposed to medium and low concentrations eventually recovered normal weight gain patterns .

- Histopathological Findings : Animals exhibited signs of respiratory distress, with necrosis and inflammation in lung tissues being prominent. The presence of green dye particles was noted in the lungs, indicating retention and potential long-term effects .

Long-term Effects

Long-term studies have shown that repeated exposure to DDA can lead to chronic respiratory issues and potential carcinogenic effects. In one study involving Sencar mice, DDA was assessed for its carcinogenic potential when administered as both an initiator and promoter. Results indicated no significant tumor response, suggesting limited carcinogenicity under the tested conditions .

Mutagenicity Studies

The mutagenic potential of DDA has been investigated through various assays:

- Ames Test : DDA showed positive results in the Ames assay, indicating its potential to induce mutations in bacterial DNA. This suggests that DDA may pose genetic risks upon exposure .

- Marginal Evidence : Other studies reported "marginally adequate" evidence of mutagenicity, emphasizing the need for further research to clarify its genetic impact on higher organisms .

Military Applications

DDA's primary application has been in military smoke formulations. A notable case involved the evaluation of colored smoke grenades containing DDA. The study highlighted acute toxicity and environmental persistence concerns associated with such formulations. The results underscored the importance of understanding the ecological impact of DDA when used in military operations .

Environmental Impact

Research into the bioconcentration factor (BCF) of DDA has revealed its potential for bioaccumulation in aquatic environments. Studies assessing water quality criteria for colored smokes indicated that DDA could pose risks to aquatic life due to its persistent nature and toxicity .

Summary Table of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | High mortality at high concentrations; pulmonary necrosis observed |

| Long-term Effects | Chronic respiratory issues; no significant tumors in Sencar mice |

| Mutagenicity | Positive Ames test results; marginal evidence of mutagenicity |

| Environmental Impact | Potential bioaccumulation; risks to aquatic ecosystems |

Aplicaciones Científicas De Investigación

Chemical Properties and Production

1,4-Diamino-2,3-dihydroanthraquinone is an anthraquinone derivative characterized by its chemical formula . It is primarily produced through the reduction of 1,4-diaminoanthraquinone or via other synthetic pathways involving anthraquinone derivatives. The production process often involves dehydrogenation using metallic or oxidic catalysts under controlled conditions to yield high purity and yield .

Military Applications

Smoke Generation:

One of the most notable applications of DDA is in military smoke generation. It is used in M18 violet smoke grenades, which serve as obscurants during military operations. The compound contributes to the distinctive violet color of the smoke and plays a role in visual signaling and battlefield concealment. Studies have shown that DDA-based smokes can cause respiratory issues upon exposure, highlighting the need for safety measures during military operations involving such materials .

Toxicological Studies:

Research has been conducted to assess the toxicity of DDA when used in military applications. For instance, exposure to smoke containing DDA has been linked to pulmonary congestion and inflammation in laboratory animals, indicating potential health risks for personnel exposed to such environments .

Industrial Applications

Dye Production:

DDA is utilized in the production of dyes due to its vibrant color properties. It can be applied in various industries including textiles and plastics. The dyeing process often requires careful handling due to the compound's stability issues and potential environmental impacts .

Environmental Monitoring:

DDA has been studied for its potential use in environmental monitoring systems. Its properties allow it to be used as a tracer dye in water bodies for assessing pollution dispersion and evaluating water quality criteria .

Case Study 1: Military Smoke Toxicity

A study conducted on the effects of DDA-containing smoke revealed significant lung damage in exposed subjects. The research documented histological changes such as alveolitis and chronic pneumonia after prolonged exposure, emphasizing the need for protective measures for military personnel .

Case Study 2: Environmental Impact Assessment

In a project aimed at determining water quality criteria for colored smokes, researchers evaluated the bioconcentration factor (BCF) of DDA. The study provided insights into how DDA behaves in aquatic environments and its potential ecological impacts when used extensively in military operations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Anthraquinone Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of DDA and their substituent-driven differences:

Key Research Findings

Physicochemical Properties

- Chlorinated derivatives (e.g., 1,4-diamino-2,3-dichloroanthraquinone) show enhanced solubility in supercritical CO₂, making them suitable for eco-friendly dyeing processes .

- Stability : DDA’s partially hydrogenated structure provides moderate oxidative stability, but it gradually oxidizes to DAA in air, which is mutagenic in Salmonella assays .

Environmental and Toxicological Profiles

- DDA : Classified as a weak mutagen, but its oxidation product (DAA) poses significant environmental risks due to strong mutagenicity . In violet smokes, DDA combustion releases DAA, necessitating stringent handling protocols .

- 1,4-Di-p-toluidinoanthraquinone: Demonstrates lower eco-toxicity compared to DDA, making it a candidate for replacing DDA in pyrotechnics .

Industrial Performance

- Color Fastness: Phenoxy-substituted derivatives (e.g., Solvent Violet 59) outperform DDA in UV and wash fastness due to bulky substituents resisting photodegradation .

- Synthetic Efficiency : Chlorinated analogues are synthesized via cost-effective routes using sulfuryl chloride, reducing solvent waste compared to DDA production .

Data Tables

Table 1: Physical/Chemical Properties of DDA vs. Analogues

Table 2: Substituent Impact on Anthraquinone Performance

| Substituent | Effect on Solubility | Effect on Stability | Industrial Relevance |

|---|---|---|---|

| -H (DDA) | Moderate in organics | Oxidizes to DAA | Cost-effective, versatile dye intermediate |

| -Cl | High in sc-CO₂ | Resists oxidation | Eco-friendly dyeing processes |

| -OPh | Low in water, high in plastics | Superior UV resistance | High-end solvent dyes |

Métodos De Preparación

Amination with Ammonia or Amines

1,4-Dihydroxyanthraquinone reacts with ammonia or alkylamines under high-temperature, high-pressure conditions to form 1,4-diaminoanthraquinone intermediates. For example, heating 1,4-dihydroxyanthraquinone with aqueous ammonia at 150–200°C yields 1,4-diaminoanthraquinone-2-sulfonic acid. However, this method often produces byproducts such as 1-amino-4-hydroxyanthraquinone-2-sulfonic acid, complicating purification.

Reduction to the Dihydro Form

The leuco compound (this compound) is generated by reducing the quinone structure. Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation with Raney nickel are standard reducing agents. For instance, treating 1,4-diaminoanthraquinone with Na₂S₂O₄ in alkaline aqueous media at 80–100°C achieves near-quantitative reduction.

Table 1: Reductive Amination Conditions and Yields

| Precursor | Amination Agent | Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | NH₃ (aq) | Na₂S₂O₄ | 80–100 | 92 | 98 |

| 1,4-Dihydroxyanthraquinone | Methylamine | H₂/Raney Ni | 120–150 | 88 | 95 |

Catalytic Hydrogenation of Halogenated Anthraquinones

An alternative route involves halogenated anthraquinones, such as 1,4-dibromoanthraquinone, which undergo amination followed by hydrogenation. This method avoids sulfonation byproducts and improves selectivity:

Halogen-Amine Exchange

1,4-Dibromoanthraquinone reacts with ammonia in polar solvents (e.g., dimethylformamide) at 100–130°C to form 1,4-diaminoanthraquinone. The reaction requires stoichiometric copper catalysts to facilitate bromide displacement.

Selective Hydrogenation

The diaminoanthraquinone is then hydrogenated using palladium or platinum catalysts under mild conditions (50–80°C, 1–3 atm H₂). This step selectively reduces the quinone’s 2,3-positions without affecting the amino groups.

Table 2: Catalytic Hydrogenation Parameters

| Substrate | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,4-Diaminoanthraquinone | Pd/C | 2 | 60 | 4 | 90 |

| 1,4-Diaminoanthraquinone | PtO₂ | 3 | 70 | 3 | 94 |

One-Pot Synthesis via Leuckart Reaction

The Leuckart reaction offers a single-step approach by reacting 1,4-diketones or quinones with ammonium formate. While less common for anthraquinones, modified protocols using formamide or urea as ammonia sources have shown promise:

Reaction Mechanism

1,4-Dihydroxyanthraquinone reacts with excess ammonium formate at 180–220°C, undergoing simultaneous amination and reduction. The formate acts as both a nitrogen donor and reducing agent, mediated by acidic or basic catalysts.

Optimization Challenges

This method suffers from side reactions, including over-reduction to tetrahydropyran derivatives. Recent studies suggest that zinc chloride or boron trifluoride additives improve selectivity, achieving yields up to 85%.

Electrochemical Reduction Methods

Emerging techniques employ electrochemical cells to reduce 1,4-diaminoanthraquinone directly. Using a platinum cathode and acidic electrolytes (e.g., H₂SO₄), the quinone is reduced at controlled potentials (−0.4 to −0.6 V vs. SCE). This approach minimizes chemical waste but requires specialized equipment.

Table 3: Electrochemical Reduction Performance

| Electrolyte | Potential (V) | Current Density (mA/cm²) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 1M H₂SO₄ | −0.5 | 10 | 98 | 92 |

| 0.5M HCl | −0.6 | 15 | 95 | 88 |

Industrial-Scale Production and Continuous Processes

Large-scale synthesis of this compound prioritizes continuous-flow systems to enhance efficiency. Fixed-bed reactors with nickel or cobalt catalysts enable continuous dehydrogenation of the leuco compound, as described in patent US3433811A. For example, passing a 10% solution of leuco-1,4-diaminoanthraquinone in N-methylpyrrolidone through a nickel-impregnated silica gel bed at 220°C yields 48.5 g of pure product per batch .

Q & A

Q. What are the common synthetic routes for 1,4-Diamino-2,3-dihydroanthraquinone, and how do their efficiencies compare?

Methodological Answer: Two primary synthetic approaches are documented:

- Direct Chlorination : Chlorination of 1,4-diaminoanthraquinone leuco with Cl₂ in a solvent (e.g., dichloromethane) achieves ~93% yield and >98% purity (HPLC) under optimized conditions .

- Microchannel Reactor Synthesis : Using a microreactor improves reaction control, achieving 95.6% yield and 98.8% purity with reduced side products. Key parameters include a Cl₂:substrate molar ratio of 2.7:1, 30°C reaction temperature, and 120 min duration .

Comparative Efficiency:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Traditional Chlorination | 93 | 98+ | Simplicity, high purity |

| Microchannel Reactor | 95.6 | 98.8 | Enhanced reproducibility, scalability |

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Chromatography : HPLC is critical for purity assessment, with >98% achievable via retention time analysis .

- Spectroscopy :

- Elemental Analysis : Total nitrogen content (>90%) validates stoichiometric integrity .

Advanced Research Questions

Q. What methodologies optimize the solubility of this compound derivatives in non-polar solvents?

Methodological Answer: Substitution with alkylamines (e.g., hexylamine) enhances solubility in organic solvents:

- Example : Anthra-n-6 (n-hexylamine-substituted derivative) achieves 9×10<sup>−3</sup> g/mL solubility in tetrahydrofuran (25°C), compared to the insoluble parent compound .

- Design Strategy :

Solubility Data (25°C):

| Derivative | Solubility in THF (g/mL) |

|---|---|

| Parent | Insoluble |

| Anthra-n-4 | 5.2×10<sup>−3</sup> |

| Anthra-n-6 | 9.0×10<sup>−3</sup> |

Q. How do reaction parameters in microchannel reactors influence the yield and selectivity of chlorinated derivatives?

Methodological Answer: Key factors in microreactor synthesis (e.g., 1,4-diamino-2,3-dichloroanthraquinone production):

- Solvent Choice : Dichloromethane minimizes side reactions vs. polar solvents.

- Cl₂ Feeding Ratio : A 2.7:1 molar ratio (Cl₂:substrate) balances conversion and selectivity .

- Temperature : 30°C optimizes kinetic control, avoiding thermal degradation.

- Residence Time : 120 min ensures complete conversion without over-chlorination .

Optimized Protocol:

Dissolve substrate in dichloromethane (1:9 mass ratio).

Introduce Cl₂ gas at controlled flow rates.

Monitor reaction progress via inline UV or HPLC.

Q. What analytical challenges arise in detecting this compound in environmental samples, and how are they mitigated?

Methodological Answer: Challenges :

- Matrix interference (e.g., pyrotechnic residues in smoke dyes) .

- Low environmental concentrations (ppb levels).

Q. Mitigation Strategies :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges concentrates the analyte .

- Detection :

Case Study : Deiner and Polley (1972) developed a validated protocol for smoke dye analysis, emphasizing solvent partitioning and spectral deconvolution .

Q. How do substituents affect the photophysical properties of this compound derivatives?

Methodological Answer:

Q. Experimental Design :

- Synthesize derivatives with varying substituents.

- Record UV-Vis spectra in THF or DMSO (0.01 mM).

- Compare absorbance maxima and extinction coefficients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.